molecular formula C16H18ClN5 B13048784 N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine

N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine

Cat. No.: B13048784
M. Wt: 315.80 g/mol
InChI Key: ANAYEWMPQRKDEP-UHFFFAOYSA-N
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Description

N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds .

Scientific Research Applications

N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-6-chloro-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The compound’s structure allows it to fit into the active sites of these targets, disrupting their normal function and leading to therapeutic outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitutions, such as the benzyl, chloro, and isobutyl groups. These modifications can enhance its biological activity and selectivity compared to other similar compounds .

Properties

Molecular Formula

C16H18ClN5

Molecular Weight

315.80 g/mol

IUPAC Name

N-benzyl-6-chloro-1-(2-methylpropyl)pyrazolo[3,4-d]pyrimidin-3-amine

InChI

InChI=1S/C16H18ClN5/c1-11(2)10-22-15-13(9-19-16(17)20-15)14(21-22)18-8-12-6-4-3-5-7-12/h3-7,9,11H,8,10H2,1-2H3,(H,18,21)

InChI Key

ANAYEWMPQRKDEP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C2=NC(=NC=C2C(=N1)NCC3=CC=CC=C3)Cl

Origin of Product

United States

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